N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide
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Description
“N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide” is also known as Parecoxib . It is a potent and selective inhibitor of COX-2 .
Molecular Structure Analysis
The empirical formula of this compound is C19H18N2O4S . The molecular weight is 370.42 . The SMILES string representation is CCC(=O)NS(=O)(=O)c1ccc(cc1)-c2c©onc2-c3ccccc3 .Mechanism of Action
Target of Action
The primary target of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide is Cyclooxygenase-2 (COX-2) . COX-2 is a key enzyme that converts arachidonic acid to prostaglandins . It plays a crucial role in inflammation and pain, making it a significant target for anti-inflammatory drugs .
Mode of Action
This compound acts as a potent and selective inhibitor of COX-2 . By inhibiting COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and fever. Therefore, the inhibition of this pathway can alleviate symptoms associated with these processes .
Result of Action
The inhibition of COX-2 and the subsequent reduction in prostaglandin production result in anti-inflammatory, analgesic, and antipyretic effects . This makes this compound potentially useful in managing conditions characterized by pain and inflammation.
Safety and Hazards
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-3-13(17)14-10-4-6-11(7-5-10)21(18,19)16-12-8-9(2)20-15-12/h4-8H,3H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFAIIMWAHCEND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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